Computed Lipophilicity (XLogP3): Target Compound vs. Unsubstituted and 4-Methyl Analogs
The target compound exhibits a computed XLogP3-AA value of 1.2, which is 1.2 log units higher than the unsubstituted 2-oxabicyclo[2.1.1]hexane-1-carbaldehyde analog (XLogP3 = 0) and 0.8 log units higher than the 4-methyl analog (XLogP3 = 0.4) [1][2][3]. This increased lipophilicity is attributed to the benzyloxymethyl substituent.
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde (XLogP3 = 0); 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde (XLogP3 = 0.4) |
| Quantified Difference | +1.2 log units vs. unsubstituted; +0.8 log units vs. 4-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem |
Why This Matters
This lipophilicity shift directly impacts predicted membrane permeability and distribution profiles, making the target compound more appropriate for targets requiring moderate logD(7.4) in the 1-3 range.
- [1] PubChem. (n.d.). 4-[(Benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde, CID 165745390. Retrieved April 30, 2026. View Source
- [2] PubChem. (n.d.). 2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde, CID 155895288. Retrieved April 30, 2026. View Source
- [3] PubChem. (n.d.). 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde, CID 137949889. Retrieved April 30, 2026. View Source
